1-Methoxy-4-m-tolyloxybenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
82721-04-8 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-methoxy-4-(3-methylphenoxy)benzene |
InChI |
InChI=1S/C14H14O2/c1-11-4-3-5-14(10-11)16-13-8-6-12(15-2)7-9-13/h3-10H,1-2H3 |
InChI Key |
NCTBMVAIKUNJFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Chemical and Physical Properties of 1 Methoxy 4 M Tolyloxybenzene
The fundamental properties of 1-Methoxy-4-m-tolyloxybenzene are summarized in the table below. These properties are essential for its handling, characterization, and use in chemical synthesis.
| Property | Value |
| CAS Number | 82721-04-8 |
| Molecular Formula | C₁₄H₁₄O₂ |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | 1-methoxy-4-(3-methylphenoxy)benzene |
| Boiling Point | 151-153 °C at 5 Torr |
| Density | 1.0976 g/cm³ at 25 °C |
Synthesis of 1 Methoxy 4 M Tolyloxybenzene
General Overview of Diaryl Ether Synthesis via Ullmann Condensation
The Ullmann condensation typically involves the reaction of a phenol (B47542) with an aryl halide in the presence of a copper catalyst and a base. organic-chemistry.org The reaction proceeds through a catalytic cycle that is thought to involve the oxidative addition of the aryl halide to a copper(I) species. organic-chemistry.org While traditional Ullmann conditions often required harsh reaction temperatures, modern modifications, including the use of ligands, have enabled these reactions to proceed under milder conditions. researchgate.net
Specific
The synthesis of this compound can be achieved by the reaction of 4-methoxyphenol (B1676288) with a meta-substituted tolyl halide, such as 3-bromotoluene (B146084) or 3-chlorotoluene. A typical procedure involves heating a mixture of 4-methoxyphenol and the m-tolyl halide with a copper(I) catalyst, such as copper(I) iodide, and a base like cesium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The use of a chelating ligand, for instance, 1,10-phenanthroline, can facilitate the reaction, leading to yields in the range of 65-75%. A more reactive aryl halide, such as m-tolyl iodide, can accelerate the reaction and potentially increase the yield to around 85%.
A representative, though not specific, experimental procedure for a similar diaryl ether, 1-methoxy-4-methyl-2-(m-tolyloxy)benzene, involves reacting 2-iodo-1-methoxy-4-methylbenzene with m-cresol (B1676322) in the presence of copper(I) iodide, picolinic acid, and potassium phosphate (B84403) in dimethyl sulfoxide (B87167) (DMSO) at 110 °C. uoguelph.ca This reaction yields the desired product after purification by flash column chromatography. uoguelph.ca
Spectroscopic Analysis of 1 Methoxy 4 M Tolyloxybenzene
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals would include those for the aromatic protons on both rings, a singlet for the methoxy (B1213986) group protons, and a singlet for the methyl group protons.
¹³C NMR Spectroscopy
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum reveals the different carbon environments within the molecule. The spectrum of this compound would show distinct signals for each unique carbon atom in the aromatic rings, as well as signals for the methoxy and methyl carbons.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) of 214, corresponding to its molecular weight.
Infrared (IR) Spectroscopy
Applications and Research Relevance of 1 Methoxy 4 M Tolyloxybenzene
The primary application of 1-Methoxy-4-m-tolyloxybenzene is as a chemical intermediate in organic synthesis. smolecule.com Its structure makes it a valuable building block for the construction of more complex molecules. smolecule.com For instance, it is a precursor in the synthesis of 3-methoxy-4-(m-tolyloxy)benzonitrile. smolecule.com
Given the established biological importance of the diaryl ether scaffold, derivatives of this compound are of interest in medicinal chemistry for the potential development of new therapeutic agents. smolecule.com The structural features of this compound could also be harnessed in materials science for the creation of novel materials with specific properties. smolecule.com In a broader context, it can be used in biological research as a probe to investigate enzyme-catalyzed reactions that involve aromatic ethers.
Q & A
Q. How to design experiments safely when toxicity data for this compound is incomplete?
- Methodological Answer : Assume worst-case toxicity (e.g., LD₅₀ < 500 mg/kg for Category 4). Use ALARA principles: minimize quantities, employ closed systems (e.g., Schlenk lines for air-sensitive steps), and monitor airborne exposure with sorbent tubes. Document all procedures in risk assessments reviewed by institutional safety committees .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
